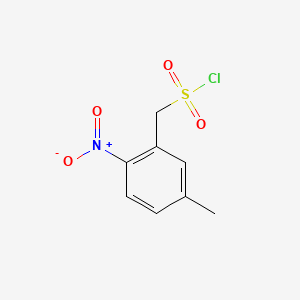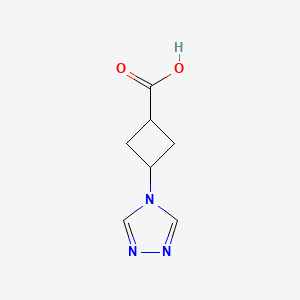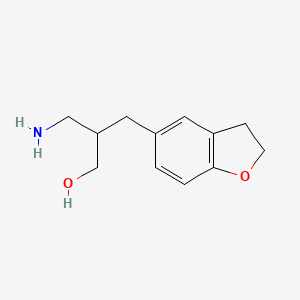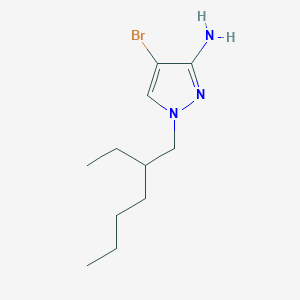
(2S)-Hept-3-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Hept-3-EN-2-OL: is an organic compound with the molecular formula C7H14O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the second carbon atom in the (S)-configuration. It is commonly found in various natural sources and is used in the synthesis of fragrances and flavors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (2S)-Hept-3-EN-2-OL involves the Grignard reaction. This process typically starts with the reaction of a Grignard reagent, such as ethylmagnesium bromide, with an appropriate aldehyde or ketone. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of hept-3-yne. This two-step process includes the addition of borane (BH3) to the alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale hydroboration-oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-Hept-3-EN-2-OL can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: Hept-3-en-2-one or hept-3-enal.
Reduction: Heptan-2-ol.
Substitution: 2-chlorohept-3-ene.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-Hept-3-EN-2-OL is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors. Its unique structure makes it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential pheromonal activity in insects. It is used in experiments to understand chemical communication and behavior in various species.
Medicine: While not widely used in medicine, this compound is investigated for its potential antimicrobial properties. Research is ongoing to explore its efficacy against various pathogens.
Industry: In the fragrance and flavor industry, this compound is a key ingredient in the formulation of perfumes and food additives. Its pleasant aroma and flavor profile make it a popular choice for enhancing sensory experiences.
Wirkmechanismus
The mechanism of action of (2S)-Hept-3-EN-2-OL varies depending on its application. In biological systems, it may interact with olfactory receptors, triggering specific behavioral responses in insects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(2R)-Hept-3-EN-2-OL: The enantiomer of (2S)-Hept-3-EN-2-OL, differing only in the spatial arrangement of atoms around the chiral center.
Hept-3-EN-2-one: A ketone with a similar carbon skeleton but different functional group.
Hept-3-EN-2-al: An aldehyde with a similar structure but different functional group.
Uniqueness: this compound is unique due to its specific (S)-configuration, which imparts distinct olfactory and chemical properties. This makes it particularly valuable in applications where stereochemistry plays a crucial role, such as in the synthesis of enantiomerically pure compounds for fragrances and flavors.
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
(E,2S)-hept-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h5-8H,3-4H2,1-2H3/b6-5+/t7-/m0/s1 |
InChI-Schlüssel |
BOEWENCXVIMZRU-XPPMVYLVSA-N |
Isomerische SMILES |
CCC/C=C/[C@H](C)O |
Kanonische SMILES |
CCCC=CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)


![2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B13530050.png)


![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)

